2-(3,4,5-triméthoxyphényl)acétaldéhyde

Vue d'ensemble

Description

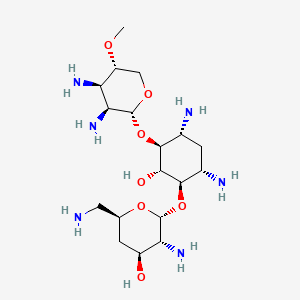

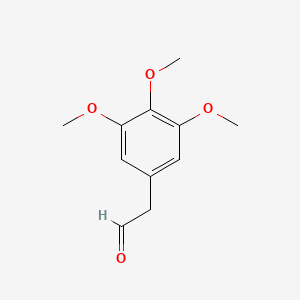

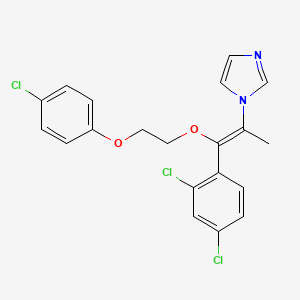

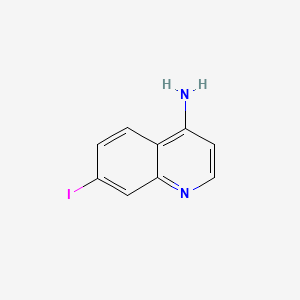

3,4,5-Trimethoxyphenylacetaldehyde is an organic compound with the molecular formula C11H14O4. It is characterized by the presence of three methoxy groups attached to a phenyl ring, which is further connected to an acetaldehyde group. This compound is an intermediate in the metabolism of mescaline, a well-known hallucinogenic compound .

Synthetic Routes and Reaction Conditions:

-

Hydroxylation and Oxidation Method:

Starting Material: 3,4,5-Trimethoxyallylbenzene

Hydroxylation: Cold potassium permanganate is used to hydroxylate 3,4,5-trimethoxyallylbenzene, forming a diol.

-

Darzens Glycidic Ester Condensation:

Starting Material: 3,4,5-Trimethoxybenzaldehyde

Industrial Production Methods: Industrial production methods for 3,4,5-trimethoxyphenylacetaldehyde are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Types of Reactions:

-

Oxidation:

- 3,4,5-Trimethoxyphenylacetaldehyde can undergo oxidation to form 3,4,5-trimethoxybenzoic acid.

Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction:

- The compound can be reduced to form 3,4,5-trimethoxyphenylethanol.

Reagents: Sodium borohydride or lithium aluminum hydride are typically used for this reduction.

-

Substitution:

- The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Reagents: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: 3,4,5-Trimethoxybenzoic acid

Reduction: 3,4,5-Trimethoxyphenylethanol

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3,4,5-Trimethoxyphenylacetaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in studies related to enzyme activity, particularly those involving aldehyde dehydrogenases.

Medicine: It is a key intermediate in the synthesis of mescaline, which has been studied for its potential therapeutic effects in treating mental health disorders.

Industry: The compound is used in the production of dyes, fragrances, and other fine chemicals

Mécanisme D'action

Mode of Action

It is known that this compound belongs to the class of organic compounds known as phenylacetaldehydes . These compounds typically interact with their targets by forming covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

Compounds containing the trimethoxyphenyl (tmp) group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Pharmacokinetics

It is known that this compound is soluble in organic solvents such as ether and alcohol, but insoluble in water .

Result of Action

Compounds containing the tmp group have shown promising anti-fungal and anti-bacterial properties, including activities against helicobacter pylori and mycobacterium tuberculosis .

Action Environment

The efficacy and stability of 2-(3,4,5-trimethoxyphenyl)acetaldehyde can be influenced by various environmental factors. For instance, its solubility characteristics suggest that it may be more effective in lipid-rich environments . Additionally, its stability may be affected by factors such as pH, temperature, and the presence of other chemicals .

Analyse Biochimique

Biochemical Properties

3,4,5-Trimethoxyphenylacetaldehyde plays a significant role in biochemical reactions, particularly in the oxidative metabolism of mescaline. It is a substrate for microsomal aldehyde oxygenase in the liver, where it undergoes oxidation to form 3,4,5-trimethoxyphenylacetic acid . This reaction is NADPH-dependent and is catalyzed by the P450 isozyme CYP2C29 in mouse hepatic microsomes . The interaction with CYP2C29 is crucial for the conversion of 3,4,5-Trimethoxyphenylacetaldehyde to its corresponding acid, highlighting its role in the detoxification and metabolic pathways of mescaline.

Cellular Effects

3,4,5-Trimethoxyphenylacetaldehyde exerts various effects on cellular processes. As an intermediate metabolite of mescaline, it influences cell signaling pathways and gene expression. Studies have shown that the compound can be oxidized by hepatic microsomes, leading to the formation of 3,4,5-trimethoxyphenylacetic acid . This metabolic conversion is essential for the detoxification of mescaline and may impact cellular metabolism by altering the levels of reactive oxygen species and other metabolites. Additionally, the compound’s interaction with microsomal enzymes suggests potential effects on liver function and overall cellular homeostasis.

Molecular Mechanism

The molecular mechanism of 3,4,5-Trimethoxyphenylacetaldehyde involves its oxidation by microsomal aldehyde oxygenase, specifically the P450 isozyme CYP2C29 . This enzyme catalyzes the conversion of the aldehyde to 3,4,5-trimethoxyphenylacetic acid in an NADPH-dependent manner. The reaction incorporates molecular oxygen into the carboxylic acid metabolite, indicating an oxygenation process . The binding interactions between 3,4,5-Trimethoxyphenylacetaldehyde and CYP2C29 are critical for this catalytic activity, and inhibition studies have shown that compounds like SKF 525-A, metyrapone, and disulfiram can inhibit this reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4,5-Trimethoxyphenylacetaldehyde have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including the presence of microsomal enzymes and cofactors. Studies have shown that the oxidation of 3,4,5-Trimethoxyphenylacetaldehyde to 3,4,5-trimethoxyphenylacetic acid is a time-dependent process, with the reaction rate being influenced by the availability of NADPH and the activity of CYP2C29 . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound can lead to changes in cellular metabolism and enzyme activity.

Dosage Effects in Animal Models

The effects of 3,4,5-Trimethoxyphenylacetaldehyde vary with different dosages in animal models. In mice, pharmacological experiments have shown that the compound’s metabolites are less active or inactive compared to mescaline in terms of cataleptogenic effects and pentobarbital-induced sleep prolongation . High doses of 3,4,5-Trimethoxyphenylacetaldehyde may lead to toxic effects, including liver damage and alterations in metabolic pathways. Threshold effects have been observed, where low doses of the compound do not produce significant physiological changes, while higher doses result in noticeable biochemical and cellular effects.

Metabolic Pathways

3,4,5-Trimethoxyphenylacetaldehyde is involved in several metabolic pathways, primarily related to the metabolism of mescaline. The compound is oxidized by microsomal aldehyde oxygenase to form 3,4,5-trimethoxyphenylacetic acid . This reaction is catalyzed by the P450 isozyme CYP2C29 and requires NADPH as a cofactor . The metabolic pathway involves the incorporation of molecular oxygen into the carboxylic acid metabolite, highlighting the role of oxidative enzymes in the detoxification process. The interaction with CYP2C29 and other microsomal enzymes is crucial for the efficient metabolism of 3,4,5-Trimethoxyphenylacetaldehyde.

Transport and Distribution

The transport and distribution of 3,4,5-Trimethoxyphenylacetaldehyde within cells and tissues are influenced by its interactions with microsomal enzymes and binding proteins. The compound is primarily metabolized in the liver, where it is oxidized to 3,4,5-trimethoxyphenylacetic acid . This metabolic conversion facilitates its transport and distribution within the body, allowing for the efficient elimination of the compound and its metabolites. The presence of specific transporters and binding proteins may also play a role in the localization and accumulation of 3,4,5-Trimethoxyphenylacetaldehyde in various tissues.

Subcellular Localization

The subcellular localization of 3,4,5-Trimethoxyphenylacetaldehyde is primarily within the microsomal fraction of liver cells, where it interacts with aldehyde oxygenase and other oxidative enzymes . The compound’s localization to the microsomes is essential for its metabolic conversion to 3,4,5-trimethoxyphenylacetic acid. Targeting signals and post-translational modifications may direct 3,4,5-Trimethoxyphenylacetaldehyde to specific compartments within the cell, ensuring its efficient metabolism and detoxification. The subcellular distribution of the compound is crucial for its biochemical activity and overall cellular function.

Comparaison Avec Des Composés Similaires

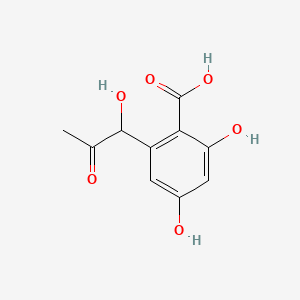

- 3,4,5-Trimethoxybenzaldehyde

- 3,4,5-Trimethoxyphenylethanol

- 3,4,5-Trimethoxybenzoic acid

Comparison:

- 3,4,5-Trimethoxybenzaldehyde: Similar to 3,4,5-trimethoxyphenylacetaldehyde but lacks the acetaldehyde group. It is used in similar synthetic applications.

- 3,4,5-Trimethoxyphenylethanol: The reduced form of 3,4,5-trimethoxyphenylacetaldehyde, used in different chemical reactions and applications.

- 3,4,5-Trimethoxybenzoic acid: The oxidized form, used in the synthesis of various organic compounds and as a precursor in pharmaceutical manufacturing.

3,4,5-Trimethoxyphenylacetaldehyde is unique due to its role as an intermediate in the metabolism of mescaline and its versatility in undergoing various chemical reactions, making it valuable in multiple fields of research and industry .

Propriétés

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZYOCOHQGFKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201263 | |

| Record name | 3,4,5-Trimethoxyphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5320-31-0 | |

| Record name | 3,4,5-Trimethoxyphenylacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005320310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethoxyphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the metabolic fate of 3,4,5-Trimethoxyphenylacetaldehyde in the liver?

A1: Research indicates that 3,4,5-Trimethoxyphenylacetaldehyde, a key metabolite of mescaline, undergoes oxidation in the liver. Mouse liver microsomes, in the presence of NADPH and a specific P450 enzyme (P450 MUT-2 or CYP2C29), convert 3,4,5-Trimethoxyphenylacetaldehyde to 3,4,5-trimethoxyphenylacetic acid []. This reaction incorporates molecular oxygen into the final carboxylic acid product, confirming its nature as an oxygenation process [].

Q2: Are there efficient synthetic routes to produce 3,4,5-Trimethoxyphenylacetaldehyde?

A2: Yes, researchers have developed a mild and effective method for synthesizing 2-alkoxy-2-(3,4,5-trimethoxyphenyl)acetaldehyde, a class of compounds to which 3,4,5-Trimethoxyphenylacetaldehyde belongs. This procedure involves the oxidative cleavage of alkene-3-ols using a specific reagent combination: OsO4/Et3N/KIO4/dibenzo-18-crown-6-ether in a benzene/water solvent system [].

Q3: Does 3,4,5-Trimethoxyphenylacetaldehyde exhibit similar pharmacological activity to its parent compound, mescaline?

A3: Studies in mice suggest that 3,4,5-Trimethoxyphenylacetaldehyde, along with other deaminated metabolites of mescaline, display significantly reduced or absent cataleptogenic effects and pentobarbital-induced sleep prolongation compared to mescaline itself []. This implies a potential difference in pharmacological activity between mescaline and its metabolites, including 3,4,5-Trimethoxyphenylacetaldehyde.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(phenylmethyl)-4-piperidinyl]-2-(3-pyridinyl)-4-quinazolinamine](/img/structure/B1229048.png)

![(46S)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1229049.png)

![2-[[(2S)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B1229051.png)

![7-[5-Oxo-2-(3-oxooct-1-enyl)cyclopenten-1-yl]heptanoic acid](/img/structure/B1229069.png)